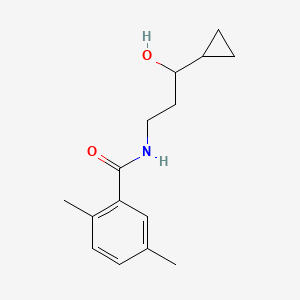![molecular formula C14H14BrNO3 B6503425 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide CAS No. 1421516-63-3](/img/structure/B6503425.png)
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-[3-(Furan-2-yl)-3-hydroxypropyl]benzamide (2-BNFHP) is an organic compound with a unique structure and properties that have made it an invaluable tool in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It has been used in a variety of applications, including synthesis of other compounds, as a reagent for biochemical processes, and for drug development.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and cell-based assays. In drug design, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used as a lead compound for the development of new drugs. It has also been used as a reagent in enzyme inhibition studies, as it has been shown to inhibit several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In cell-based assays, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used to measure the effects of drugs on cellular processes, such as cell proliferation, apoptosis, and gene expression.
Wirkmechanismus
Target of Action
The primary target of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
The compound acts as an active inhibitor of its targets . It likely binds to these receptors, preventing them from performing their normal function. This interaction and the resulting changes can disrupt bacterial communication and reduce virulence.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe or easier to treat with other antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is its high solubility in water, which makes it easy to use in a variety of experiments. In addition, it is relatively inexpensive and readily available from chemical suppliers. However, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is also highly toxic and can cause skin irritation, so it must be handled with care.
Zukünftige Richtungen
Despite its many uses, there are still many unanswered questions about 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide and its potential applications. One area of research that could be explored is the development of new methods for synthesizing 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide. Another area of research that could be explored is the development of new uses for 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide, such as in drug design and development. Finally, further research could be done to better understand the mechanism of action of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide and its effects on biochemical and physiological processes.
Synthesemethoden
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide can be synthesized using a variety of methods, including the Williamson reaction, the Biginelli reaction, and the Suzuki reaction. The Williamson reaction involves the use of an alkyl halide, an organometallic reagent, and an aqueous base to produce an alkylated product. The Biginelli reaction involves the use of an aldehyde, an acid, and an amine to produce a cyclic product. The Suzuki reaction involves the use of a palladium catalyst to produce a carbon-carbon bond. All of these methods can be used to synthesize 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide in a laboratory setting.
Eigenschaften
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSTHPPRCVALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CO2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503363.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503370.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B6503383.png)



![1-(4-ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503403.png)
![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503404.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B6503414.png)
![2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide](/img/structure/B6503429.png)